Malyl tyrosine

Solubility enhancement Formulation science Tyrosine bioavailability

Malyl tyrosine (CAS 688013-96-9; UNII BRW50BT3FP) is an N-acyl amino acid derivative formed by the amide condensation of L-tyrosine with L-malic acid, bearing the IUPAC name (3S)-4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-4-oxobutanoic acid. It belongs to the class of water-soluble L-tyrosine derivatives first disclosed in US Patent 4,956,489, where the L-malyl group confers markedly enhanced aqueous solubility compared to the parent amino acid through its two additional carboxylic acid moieties.

Molecular Formula C13H15NO7
Molecular Weight 297.26
CAS No. 688013-96-9
Cat. No. B608856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalyl tyrosine
CAS688013-96-9
SynonymsMalyl tyrosine; 
Molecular FormulaC13H15NO7
Molecular Weight297.26
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)O)O)O
InChIInChI=1S/C13H15NO7/c15-8-3-1-7(2-4-8)5-9(13(20)21)14-12(19)10(16)6-11(17)18/h1-4,9-10,15-16H,5-6H2,(H,14,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1
InChIKeyHJTAPPMVLVVDGZ-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Malyl Tyrosine (CAS 688013-96-9) Identity and Structural Classification for Procurement Decisions


Malyl tyrosine (CAS 688013-96-9; UNII BRW50BT3FP) is an N-acyl amino acid derivative formed by the amide condensation of L-tyrosine with L-malic acid, bearing the IUPAC name (3S)-4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-4-oxobutanoic acid [1][2]. It belongs to the class of water-soluble L-tyrosine derivatives first disclosed in US Patent 4,956,489, where the L-malyl group confers markedly enhanced aqueous solubility compared to the parent amino acid through its two additional carboxylic acid moieties [3]. The compound is catalogued under PubChem CID 71587465 with molecular formula C13H15NO7 and molecular weight 297.26 g/mol, and is supplied by multiple vendors (e.g., TargetMol T33169, InvivoChem V25002) as a research-grade solid with purity ≥98% [1].

Why Malyl Tyrosine Cannot Be Interchanged with Generic L-Tyrosine Derivatives


Generic substitution of malyl tyrosine with other L-tyrosine derivatives or the parent amino acid is not scientifically valid because the N-acyl substituent identity—L-malyl versus L-lactyl, L-glutamyl, acetyl, or no acyl group—dictates the ionization state, aqueous solubility profile, and enzymatic deprotection kinetics [1][2]. The free acid form (malyl tyrosine, CAS 688013-96-9) possesses three carboxyl groups (pKa values spanning ~2.2–4.0) versus two in N-acetyl-L-tyrosine and one in L-tyrosine, enabling salt formation strategies and pH-dependent solubility modulation that are unavailable to simpler analogs [1]. Furthermore, the stereospecific enzymatic synthesis route using Micrococcus caseolyticus enzyme ensures defined (2S) configuration at both chiral centers, a quality attribute not guaranteed by chemical acylation methods used for N-acetyl or N-formyl tyrosine derivatives [2].

Quantitative Differentiation Evidence for Malyl Tyrosine Against Its Closest Analogs


Aqueous Solubility Enhancement: Malyl-Derived Disodium Salt vs. Parent L-Tyrosine

The disodium salt of malyl tyrosine (CAS 126139-79-5, prepared by de-esterification of the free acid) exhibits an aqueous solubility of 820 g/L at 25 °C and pH 6, equivalent to 2.40 mol/L [1]. This represents an approximately 1,640-fold enhancement over unmodified L-tyrosine, whose aqueous solubility at 25 °C is 0.479–0.5 g/L (2.6–2.8 mM) [2]. While the free acid malyl tyrosine (CAS 688013-96-9) itself is not freely water-soluble and is typically dissolved in DMSO for in vitro studies , it serves as the direct synthetic precursor to the highly soluble disodium salt, enabling investigators to generate the water-compatible form on demand via simple pH adjustment and sodium hydroxide neutralization [1].

Solubility enhancement Formulation science Tyrosine bioavailability

Intra-Class Solubility Advantage: L-Malyl Disodium Salt vs. L-Lactyl Monosodium Salt

Within the same patent family (US 4,956,489), the L-malyl-L-tyrosine disodium salt demonstrates a 2.48-fold higher aqueous solubility than the L-lactyl-L-tyrosine monosodium salt when measured under identical conditions [1][2]. Specifically, L-malyl-L-tyrosine disodium salt reaches 820 g/L (2.40 mol/L) compared to ≥330 g/L (≥1.20 mol/L) for L-lactyl-L-tyrosine monosodium salt, both at 25 °C and pH 6 [1][2]. In molar terms, the malyl derivative delivers a 2.0-fold higher molar solubility (2.40 vs. 1.20 mol/L), directly attributable to the malyl group providing two carboxylic acid moieties that can be neutralized to form the disodium salt, versus the single carboxylic acid in the lactyl group yielding only a monosodium salt [1].

Structure-solubility relationship Counterion optimization Cosmetic ingredient design

Free Acid as Defined Synthetic Intermediate for Enzymatic Peptide Coupling

The free acid malyl tyrosine (CAS 688013-96-9) serves as the entry point to a unique enzymatic peptide synthesis platform via its ethyl ester derivative, N-L-malyl-L-tyrosine ethyl ester (MTEE). MTEE was produced at large scale using Staphylococcus chromogenes aminopeptidase and employed as a highly water-soluble N-protected form of L-tyrosine for the kinetically controlled synthesis of N-L-malyl-L-tyrosylglycylglycine ethyl ester (MTGGEE) and N-L-malyl-L-tyrosylarginine ethyl ester (MTAEE) by α-chymotrypsin [1]. Critically, the S. chromogenes aminopeptidase also enables subsequent selective deprotection of the malyl group, allowing a fully enzymatic peptide synthesis cycle—a capability not demonstrated with N-acetyl-L-tyrosine, which requires harsher chemical or enzymatic deacylation conditions [1][2]. The patent reports enzymatic condensation yields of 70–95% for the ethyl ester intermediate [3].

Enzymatic peptide synthesis N-protected amino acid Biocatalysis

Regulatory Safety Precedent: CIR Safety Assessment of the Disodium Malyl Tyrosinate Form

The disodium malyl tyrosinate salt (INCI: DISODIUM MALYL TYROSINATE, CAS 126139-79-5)—the direct salt form of malyl tyrosine free acid—has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel in a 2023 Final Safety Assessment for use as a skin conditioning agent and surfactant-cleansing agent in cosmetic formulations [1]. The assessment reviewed toxicological endpoints including acute oral/dermal toxicity (LD50), skin and eye irritation/corrosion, skin sensitization, phototoxicity, genotoxicity, and repeated-dose toxicity [2]. This regulatory dossier provides procurement-grade documentation that is unavailable for many structurally related tyrosine derivatives such as L-lactyl-L-tyrosine or L-glutamyl-L-tyrosine, which lack comparable CIR assessments [1].

Cosmetic safety Regulatory compliance CIR assessment

Stereochemical Integrity from Enzyme-Catalyzed Synthesis: Malyl Tyrosine vs. Racemic Chemical Acylation Products

Malyl tyrosine is produced via a stereospecific enzymatic condensation catalyzed by an extracellular enzyme from Micrococcus caseolyticus (multimeric, molar mass >100,000 Da, no proteolytic activity against casein) that selectively consumes only the L-enantiomer of malic acid and the L-enantiomer of tyrosine derivatives from racemic starting mixtures [1]. The patent explicitly states that when racemic DL-malic acid is used, 'only the L form will be consumed by the reaction, the D form not being recognized by the enzyme' [1]. This contrasts with chemical acylation methods (e.g., using acetyl chloride or acetic anhydride to produce N-acetyl-L-tyrosine), which lack stereoselective control and may result in racemization at the α-carbon depending on reaction conditions [2]. The resulting (2S)-configured malyl tyrosine carries two defined stereocenters with the IUPAC designation (3S)-4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-4-oxobutanoic acid [3].

Stereochemical purity Enzymatic synthesis Chiral quality attribute

Procurement-Driven Application Scenarios for Malyl Tyrosine Based on Verified Differentiation Evidence


Cosmetic Formulation Development Requiring High-Loading Water-Soluble Tyrosine

Formulators developing tanning creams, sunscreens, or skin-conditioning serums where L-tyrosine delivery is desired but the parent amino acid's negligible solubility (0.5 g/L) precludes effective incorporation can procure malyl tyrosine free acid (CAS 688013-96-9) and convert it in situ to the disodium salt, which delivers 820 g/L aqueous solubility—a >1,600-fold improvement [1]. The malyl disodium salt's 2.5-fold solubility advantage over the lactyl monosodium salt (330 g/L) makes it the preferred scaffold when maximum tyrosine equivalent concentration is required [1]. The availability of a 2023 CIR safety dossier for the disodium form further de-risks regulatory submission [2].

Enzymatic Peptide Synthesis Using a Water-Soluble, Enzymatically Removable N-Protecting Group

Peptide chemists seeking a fully biocatalytic synthesis route can employ malyl tyrosine as the precursor to N-L-malyl-L-tyrosine ethyl ester (MTEE), a highly water-soluble N-protected tyrosine derivative [3]. MTEE has been demonstrated to undergo α-chymotrypsin-catalyzed coupling with glycine and arginine nucleophiles to form defined dipeptides, followed by selective enzymatic malyl deprotection using S. chromogenes aminopeptidase—a complete enzymatic cycle without chemical protecting group reagents [3][4]. This contrasts with N-acetyl-L-tyrosine, where enzymatic deacetylation requires acylase I and is not integrated into a demonstrated peptide coupling-deprotection sequence in the same experimental system.

Stereochemically Defined Tyrosine Analog for Enzyme Kinetic and Receptor Studies

Investigators requiring a tyrosine analog with guaranteed (2S) stereochemistry at both chiral centers for structure-activity relationship (SAR) studies, enzyme kinetics, or receptor binding assays should specify malyl tyrosine over chemically acylated alternatives [5]. The enzymatic synthesis route using Micrococcus caseolyticus enzyme is intrinsically stereospecific: only L-enantiomers are consumed from racemic starting materials, and the D-enantiomer of malic acid is completely rejected by the enzyme [5]. This eliminates the batch-to-batch variability in enantiomeric excess that can occur with chemical acylation of tyrosine, where racemization at the α-carbon is a known side reaction under alkaline conditions [6].

DMSO-Compatible Tyrosine Derivative for In Vitro Cell-Based Assays

In cell-based screening campaigns where compounds must be solubilized in DMSO for consistent dosing across a compound library, malyl tyrosine free acid offers direct DMSO solubility , whereas unmodified L-tyrosine is practically insoluble in DMSO (<0.1 mg/mL) and requires acid or alkaline conditions that may be incompatible with live-cell assays [7]. This enables malyl tyrosine to be incorporated into standard high-throughput screening workflows without specialized solubilization protocols, while retaining the option to convert to the water-soluble disodium salt for follow-up in vivo or aqueous-based assay formats [1].

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